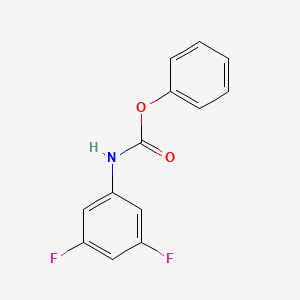

O-phenyl 3,5-difluorophenylcarbamate

Description

O-Phenyl 3,5-difluorophenylcarbamate is a carbamate derivative characterized by a phenyl ester group (O-phenyl) and a 3,5-difluorophenyl carbamate moiety. Carbamates are widely studied for their biological activity, including pesticidal, herbicidal, and pharmacological applications. The fluorine substituents on the phenyl ring enhance electronegativity and may improve binding affinity to biological targets or alter physicochemical properties such as solubility and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula |

C13H9F2NO2 |

|---|---|

Molecular Weight |

249.21 g/mol |

IUPAC Name |

phenyl N-(3,5-difluorophenyl)carbamate |

InChI |

InChI=1S/C13H9F2NO2/c14-9-6-10(15)8-11(7-9)16-13(17)18-12-4-2-1-3-5-12/h1-8H,(H,16,17) |

InChI Key |

VQOAKXGCOWYOMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloroquinolin-8-yl 3,5-Difluorophenylcarbamate (Compound 23)

This compound () shares the 3,5-difluorophenylcarbamate group but substitutes the O-phenyl ester with a 5-chloroquinolin-8-yl group. Key differences include:

- Molecular Weight: MALDI-TOF data show a molecular ion at m/z 319 (M+H)+, suggesting higher mass due to the quinoline moiety.

- Melting Point: 152°C, indicating strong crystalline packing influenced by the planar quinoline ring.

- Retention Time : 6.333 min (HPLC), reflecting moderate polarity.

- Synthetic Yield: 56%, lower than typical carbamate syntheses, possibly due to steric hindrance from the quinoline group.

The quinoline substituent likely enhances π-π stacking interactions in biological systems compared to the simpler O-phenyl group in the target compound .

3,5-Dimethylphenyl Methylcarbamate (XMC)

A pesticidal carbamate (), XMC replaces fluorine atoms with methyl groups and uses a methyl carbamate ester. Key contrasts:

- Volatility : The O-phenyl ester in the target compound likely reduces volatility compared to XMC’s methyl ester.

- Bioactivity : Methylcarbamates like XMC are acetylcholinesterase inhibitors; fluorinated analogs may exhibit altered target selectivity or resistance profiles .

3,5-Dimethyl-4-(methylthio)phenyl Methylcarbamate (Methiocarb)

Methiocarb () introduces a sulfur atom, enhancing thiol-mediated reactivity. The target compound’s fluorine atoms could provide oxidative stability, whereas methiocarb’s thioether group may participate in metabolic conjugation pathways, affecting environmental persistence .

Data Table: Comparative Properties of Carbamate Derivatives

| Compound | Molecular Formula | Melting Point (°C) | Retention Time (min) | Key Substituents | Use/Activity |

|---|---|---|---|---|---|

| O-Phenyl 3,5-difluorophenylcarbamate | C₁₃H₉F₂NO₂ | Data Unavailable | Data Unavailable | O-phenyl, 3,5-difluorophenyl | Inferred: Agro/Pharma |

| 5-Chloroquinolin-8-yl 3,5-difluorophenylcarbamate | C₁₆H₁₀ClF₂N₂O₂ | 152 | 6.333 | Quinoline, 3,5-difluorophenyl | Antiangiogenic research |

| XMC | C₁₀H₁₃NO₂ | Data Unavailable | Data Unavailable | 3,5-dimethylphenyl, methyl | Pesticide (acetylcholinesterase inhibitor) |

| Methiocarb | C₁₁H₁₅NO₂S | Data Unavailable | Data Unavailable | 3,5-dimethyl-4-(methylthio) | Molluscicide, insecticide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.